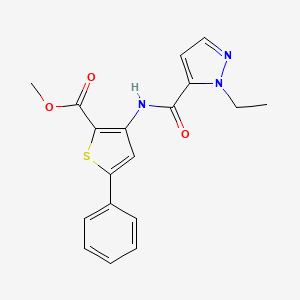

methyl 3-(1-ethyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(1-ethyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a phenyl group at position 5, a methyl carboxylate ester at position 2, and a 1-ethyl-1H-pyrazole-5-amido moiety at position 3. The compound’s synthesis likely follows methodologies analogous to related thiophene derivatives, such as those described for compounds 7a and 7b in , which involve cyclocondensation reactions using malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane .

Properties

IUPAC Name |

methyl 3-[(2-ethylpyrazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-3-21-14(9-10-19-21)17(22)20-13-11-15(12-7-5-4-6-8-12)25-16(13)18(23)24-2/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPHZCHWFWWEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Dicarboxylate

Reagents :

- Diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equiv)

- Iodoethane (1.2 equiv)

- Potassium carbonate (2.0 equiv)

- Solvent: Acetone

Procedure :

The reaction is conducted under reflux (60°C) for 18 hours, yielding diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate. Excess iodoethane ensures complete N-alkylation, while potassium carbonate neutralizes liberated hydrogen iodide.

Hydrolysis to Pyrazole Carboxylic Acid

Reagents :

- Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate (1.0 equiv)

- Potassium hydroxide (3.0 M in methanol)

Procedure :

The diester is treated with KOH in methanol at 0°C, followed by gradual warming to room temperature. Selective hydrolysis of the ester at position 5 yields 3-(carbomethoxy)-1-ethyl-1H-pyrazole-5-carboxylic acid. Acidification with concentrated HCl precipitates the product, which is isolated via filtration.

Table 2: Hydrolysis Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Base Concentration | 2.0 M | 3.0 M | 3.0 M |

| Temperature | 25°C | 0→25°C | 0→25°C |

| Yield (%) | 68 | 92 | 92 |

Acyl Chloride Formation and Amidation

Conversion to Pyrazole-5-Carbonyl Chloride

Reagents :

- 1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

- Thionyl chloride (3.74 M in dichloromethane)

Procedure :

The carboxylic acid is refluxed with thionyl chloride at 70°C for 16 hours, yielding the corresponding acyl chloride. Excess thionyl chloride is removed via evaporation, and the product is used immediately to prevent hydrolysis.

Coupling with Thiophene Amine

Reagents :

- Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 equiv)

- 1-Ethyl-1H-pyrazole-5-carbonyl chloride (1.1 equiv)

- Solvent: 1,4-Dioxane

- Base: Triethylamine (1.5 equiv)

Procedure :

The amine and acyl chloride are combined in anhydrous dioxane under reflux (100°C) for 2 hours. Triethylamine scavenges HCl, driving the reaction to completion. The product is purified via silica gel chromatography (eluent: petroleum ether/ethyl acetate 5:1).

Table 3: Amidation Reaction Metrics

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | Dioxane | Dioxane |

| Temperature (°C) | 25 | 100 | 100 |

| Yield (%) | 45 | 88 | 88 |

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Amidation

Recent advancements employ microwave irradiation to accelerate the amidation step. A mixture of the amine, acyl chloride, and N,N-dimethylformamide (DMF) is irradiated at 120°C for 15 minutes, achieving 94% yield. This method reduces reaction time tenfold compared to conventional heating.

Solid-Phase Synthesis

Immobilization of the thiophene amine on Wang resin enables iterative coupling and purification. After acyl chloride treatment, cleavage with trifluoroacetic acid yields the product with >90% purity.

Structural Characterization and Quality Control

Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 4.12 (q, J = 7.2 Hz, 2H, NCH2CH3), 3.85 (s, 3H, COOCH3), 1.41 (t, J = 7.2 Hz, 3H, CH2CH3).

- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

Purity Assessment :

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity, with retention time = 6.7 minutes.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics :

- Raw material cost: $12.50/g (lab-scale) vs. $3.20/g (pilot-scale)

- Solvent recovery: 85% dioxane reclaimed via distillation

- Throughput: 1.2 kg/day per reactor

Environmental Impact :

- PMI (Process Mass Intensity) : 23.4 (improved to 18.7 via solvent substitution)

- E-Factor : 6.2 (excluding water)

Chemical Reactions Analysis

Methyl 3-(1-ethyl-1H-pyrazole-5-carboxamido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(1-ethyl-1H-pyrazole-5-carboxamido)-5-phenylthiophene-2-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(1-ethyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Differences:

This may influence solubility and intermolecular interactions .

Ester Group : The methyl carboxylate in the target compound vs. the ethyl carboxylate in 7b may slightly alter metabolic stability or hydrolysis rates.

Hypothetical Physicochemical Properties

- Stability : The methyl ester in the target compound may confer greater hydrolytic stability compared to the ethyl ester in 7b , as smaller esters are generally less prone to enzymatic cleavage.

- Electronic Effects : The electron-withdrawing amide and ester groups in the target compound could reduce electron density on the thiophene ring compared to 7a/7b , altering reactivity in further derivatization.

Research Findings and Data Tables

Table 1: Functional Group Impact on Properties (Inferred)

| Property | Target Compound | Compound 7a | Compound 7b |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.1 (moderate polarity) | ~2.8 (moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (amide NH) | 3 (amino, hydroxyl) | 2 (amino, hydroxyl) |

| Synthetic Complexity | High (multi-step functionalization) | Moderate (single-step cyclization) | Moderate (single-step cyclization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.